molecular formula C14H8N4O3 B8531179 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 61620-60-8

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B8531179
M. Wt: 280.24 g/mol
InChI Key: JBEAMYSRTVXNRL-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Add 29.4 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile to 59 ml of concentrated sulfuric acid while stirring and maintaining the temperature at 40° C for 5 hours. Pour the solution onto 500 g of ice and water. Seperate the formed precipitate by vacuum filtration and wash it with water until it is neutral to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide [m.p. 236° to 238° C (from dimethylformamide/methanol)].
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]#[N:15])=[CH:12][N:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)[OH:23]>O>[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]([NH2:15])=[O:23])=[CH:12][N:11]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C#N)C1=CC=CC=C1
Name
Quantity
59 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seperate the formed precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
wash it with water until it

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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